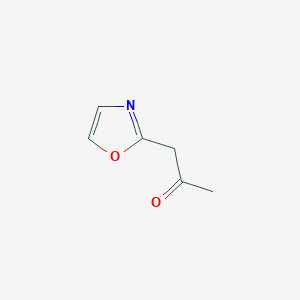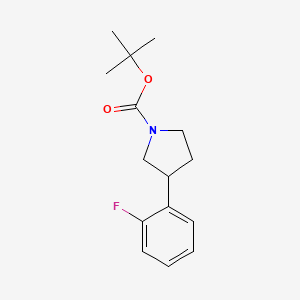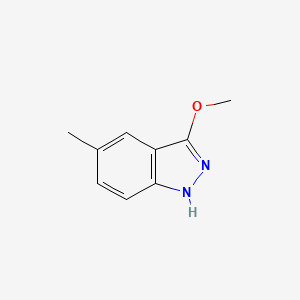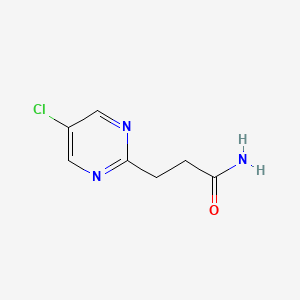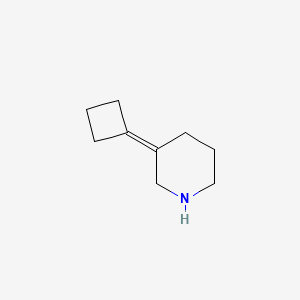
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 5-methyl-2-pyridine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly those containing fluorine.
Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The pyridyl group can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(5-methyl-2-pyridyl)acetimidoyl Chloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-phenylacetimidoyl Chloride: Similar in structure but with a phenyl group instead of a pyridyl group.
2,2,2-Trifluoro-N-(4-methoxy-phenyl)acetimidoyl Chloride: Contains a methoxy-substituted phenyl group.
2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)acetamide: Similar pyridyl structure but with an acetamide group instead of an acetimidoyl chloride
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C8H6ClF3N2 |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-2-3-6(13-4-5)14-7(9)8(10,11)12/h2-4H,1H3 |
InChI Key |
QFHWYAKEYKIDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




